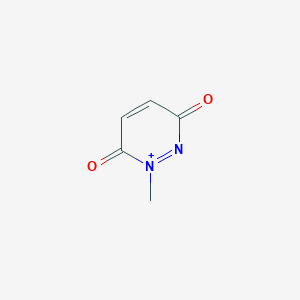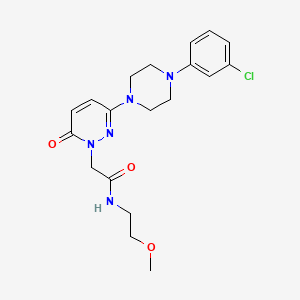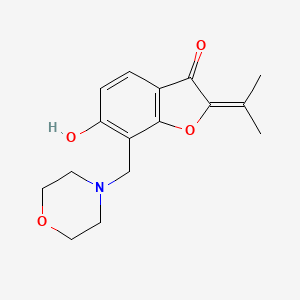![molecular formula C23H20N2O7S B12166786 methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12166786.png)
methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
メチル 2-[(3E)-3-[ヒドロキシ(5-メチルフラン-2-イル)メチリデン]-2-(4-メトキシフェニル)-4,5-ジオキソピロリジン-1-イル]-4-メチル-1,3-チアゾール-5-カルボキシレートは、フラン環、ピロリジン環、チアゾール環など、独特の官能基の組み合わせを特徴とする複雑な有機化合物です。
合成方法
合成経路と反応条件
メチル 2-[(3E)-3-[ヒドロキシ(5-メチルフラン-2-イル)メチリデン]-2-(4-メトキシフェニル)-4,5-ジオキソピロリジン-1-イル]-4-メチル-1,3-チアゾール-5-カルボキシレートの合成は、通常、複数段階の有機反応を伴います。出発物質には、5-メチルフラン-2-カルバルデヒド、4-メトキシベンズアルデヒド、およびさまざまなチアゾール誘導体が含まれる可能性があります。重要なステップには、特定の温度、pHレベル、触媒の使用などの制御された条件下での縮合反応、環化、およびエステル化が含まれます。
工業的製造方法
この化合物の工業的製造には、収率と純度を向上させるために合成経路の最適化が必要になる可能性があります。これには、連続フロー反応器、クロマトグラフィーなどの高度な精製技術、および工業規格を満たすための厳格な品質管理対策の使用が含まれる可能性があります。
化学反応解析
反応の種類
メチル 2-[(3E)-3-[ヒドロキシ(5-メチルフラン-2-イル)メチリデン]-2-(4-メトキシフェニル)-4,5-ジオキソピロリジン-1-イル]-4-メチル-1,3-チアゾール-5-カルボキシレートは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシ基はカルボニル基に酸化される可能性があります。
還元: ピロリジン環のカルボニル基はアルコールに還元される可能性があります。
置換: 適切な条件下では、メトキシ基は他の官能基で置換される可能性があります。
一般的な試薬と条件
これらの反応に使用する一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用の求核剤が含まれる可能性があります。反応条件は、目的の変換に応じて異なり、通常、特定の溶媒、温度、触媒を伴います。
生成される主な生成物
これらの反応から生成される主な生成物は、特定の反応経路によって異なります。たとえば、酸化はジケトン誘導体を生成する可能性がありますが、還元はジオールを生成する可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The starting materials might include 5-methylfuran-2-carbaldehyde, 4-methoxybenzaldehyde, and various thiazole derivatives. The key steps could involve condensation reactions, cyclization, and esterification under controlled conditions such as specific temperatures, pH levels, and the use of catalysts.
Industrial Production Methods
Industrial production of this compound would likely require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
Methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, typically involving specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield a diketone derivative, while reduction could produce a diol.
科学的研究の応用
化学
化学では、この化合物はより複雑な分子の合成のための構成要素として使用できます。そのユニークな構造は、さまざまな官能基化の可能性を提供し、有機合成において貴重な存在となっています。
生物学および医学
生物学および医学では、この化合物は、その構造的特徴により、興味深い生物学的活性を示す可能性があります。抗炎症作用または抗がん作用など、潜在的な治療用途について調査できます。
産業
産業では、この化合物は、ポリマーやコーティングなど、特定の特性を持つ新しい材料の開発に使用できます。その官能基は、安定性または反応性の向上など、望ましい特性を与える可能性があります。
作用機序
メチル 2-[(3E)-3-[ヒドロキシ(5-メチルフラン-2-イル)メチリデン]-2-(4-メトキシフェニル)-4,5-ジオキソピロリジン-1-イル]-4-メチル-1,3-チアゾール-5-カルボキシレートの作用機序は、その特定の用途によって異なります。たとえば、生物学的活性を示す場合、酵素や受容体などの分子標的と相互作用して、疾患プロセスに関与する特定の経路を調節する可能性があります。
類似化合物の比較
類似化合物
類似化合物には、比較可能な構造的特徴を持つ他のピロリジン、チアゾール、フラン誘導体が含まれる可能性があります。例としては、以下が挙げられます。
- 2-(4-メトキシフェニル)-4,5-ジオキソピロリジン誘導体
- チアゾール-5-カルボキシレートエステル
- ヒドロキシフラン誘導体
類似化合物との比較
Similar Compounds
Similar compounds might include other pyrrolidine, thiazole, and furan derivatives with comparable structural features. Examples could be:
- 2-(4-methoxyphenyl)-4,5-dioxopyrrolidine derivatives
- Thiazole-5-carboxylate esters
- Hydroxyfuran derivatives
特性
分子式 |
C23H20N2O7S |
|---|---|
分子量 |
468.5 g/mol |
IUPAC名 |
methyl 2-[4-hydroxy-2-(4-methoxyphenyl)-3-(5-methylfuran-2-carbonyl)-5-oxo-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C23H20N2O7S/c1-11-5-10-15(32-11)18(26)16-17(13-6-8-14(30-3)9-7-13)25(21(28)19(16)27)23-24-12(2)20(33-23)22(29)31-4/h5-10,17,27H,1-4H3 |
InChIキー |
BLJDDWYCSKVISM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)OC)C4=NC(=C(S4)C(=O)OC)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-ethylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12166705.png)
![N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide](/img/structure/B12166709.png)


![2-{[(2-chlorophenyl)carbonyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12166719.png)
![2-{[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B12166720.png)

![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(1-hydroxybutan-2-yl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12166729.png)
![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(2,4,5-trifluorophenyl)acetamide](/img/structure/B12166735.png)
![N-{1-[(2,5-dimethylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide](/img/structure/B12166737.png)
![3-Thiophenecarboxylic acid, 2-[[6-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxohexyl]amino]-4,5-dimethyl-, ethyl ester](/img/structure/B12166742.png)
![4-(3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)-N-methylbenzamide](/img/structure/B12166757.png)

![5-(3-bromophenyl)-4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12166766.png)
